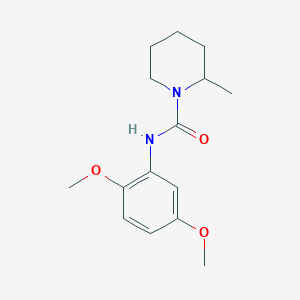
N-(2,5-dimethoxyphenyl)-2-methyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-methyl-1-piperidinecarboxamide, also known as DMMDA, is a psychoactive compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, an American chemist who was known for his work on psychoactive substances. DMMDA has been found to possess hallucinogenic properties and has been studied for its potential therapeutic applications.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-2-methyl-1-piperidinecarboxamide is believed to produce its psychoactive effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in mood regulation and perception. This compound has also been found to have an affinity for other receptors such as the sigma-1 receptor, which is involved in pain regulation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to increase the release of cortisol, a hormone involved in stress response, and to produce changes in brain activity as measured by functional magnetic resonance imaging (fMRI). These effects are thought to underlie the psychoactive properties of this compound and its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-2-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments, including its well-defined synthesis method and its known mechanism of action. It has also been found to produce consistent effects across different experimental conditions, making it a useful tool for studying the brain and behavior. However, this compound also has some limitations, including its potential for abuse and its limited availability. Researchers must take care to use this compound in a responsible and ethical manner, and to follow all applicable laws and regulations.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-methyl-1-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the use of this compound in combination with psychotherapy for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new compounds based on the structure of this compound, with the goal of producing compounds that have improved therapeutic efficacy and reduced side effects. Finally, further research is needed to understand the long-term effects of this compound use and to develop guidelines for its safe and responsible use in research and clinical settings.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-1-piperidinecarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with acetic anhydride to form the final compound. This synthesis method has been described in detail in the scientific literature and has been used by researchers to produce this compound for their experiments.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-methyl-1-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It has been found to have a similar mechanism of action to other hallucinogenic compounds such as LSD and psilocybin, which are known to produce profound changes in perception and mood. This compound has also been studied for its potential use in psychotherapy, as it has been found to enhance introspection and facilitate emotional processing.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-6-4-5-9-17(11)15(18)16-13-10-12(19-2)7-8-14(13)20-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIKPPZKVQCZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5346163.png)

![2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)
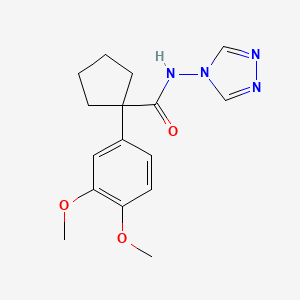
![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
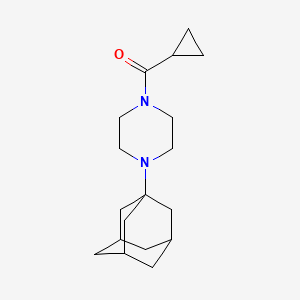
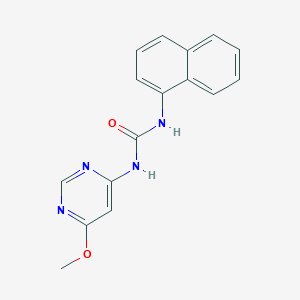
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5346231.png)
![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)
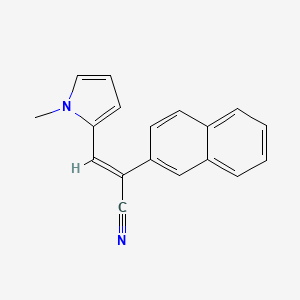
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-chloro-4-hydroxyphenyl)acetamide](/img/structure/B5346253.png)